Malonyldaidzin

Übersicht

Beschreibung

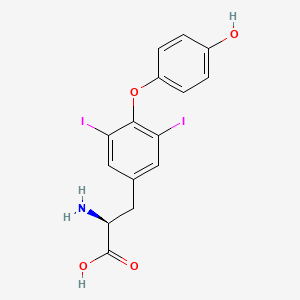

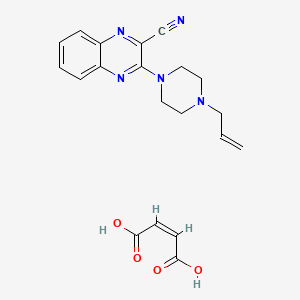

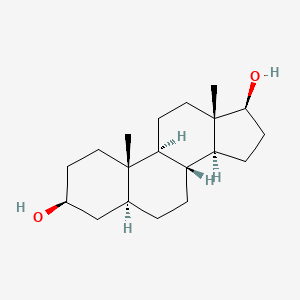

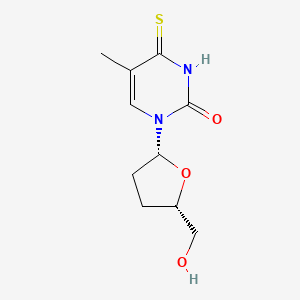

6"-O-Malonyldaidzin is a malonylated isoflavone isolated from soybean seeds. It belongs to the class of flavonoids, specifically isoflavones, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a malonyl group attached to the daidzin molecule. It has been studied for its potential health benefits, including antioxidant and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von malonylierten Isoflavonen zu untersuchen.

Biologie: Wird auf seine Rolle bei pflanzlichen Abwehrmechanismen und seine Auswirkungen auf den Pflanzenstoffwechsel untersucht.

Medizin: Wird auf seine antioxidativen, entzündungshemmenden und potenziellen krebshemmenden Eigenschaften untersucht.

Industrie: Wird aufgrund seiner gesundheitlichen Vorteile bei der Entwicklung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 6"-O-Malonyldaidzin umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress durch Elektronendonation.

Entzündungshemmende Aktivität: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen wie Cyclooxygenase.

Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen, indem es Signalwege und Genexpression moduliert

Wirkmechanismus

Target of Action

Malonyldaidzin, also known as Daidzin 6’'-O-Malonate, is a malonylated isoflavone primarily found in soybean seeds . It is a glycosyloxyisoflavone that is daidzein substituted by a 6- O - (carboxyacetyl)-β- D -glucopyranosyl residue at position 7 via a glycosidic linkage .

Mode of Action

It is suggested that it may have a protective effect on the eye . It is also known to produce intensely undesirable taste effects such as bitter, astringent, and dry mouth feeling .

Biochemical Pathways

This compound is involved in the isoflavone biosynthesis pathway. It is synthesized from daidzin via the enzyme malonyl-CoA:isoflavone 7-O-glucoside 6’'-O-malonyltransferase . Accumulated metabolites in vacuoles, such as genistin, daidzin, 6′′-O-malonylgenistin, and 6′′-O-malonyldaidzin, are released to apoplasts by ABC transporters and converted to genistein and daidzein in the presence of isoflavone conjugate-hydrolyzing β-glucosidase (ICHG) expressed in the apoplast and cell wall .

Pharmacokinetics

It is known that conjugates of daidzein were degraded much faster than daidzein, with degradation rate constants of 851 d −1 for this compound .

Result of Action

It is known that overexpression in hairy roots of gmmat2 and gmmat4 produced more this compound, malonylgenistin, and malonylglycitin, and resulted in more nodules than control .

Action Environment

The action of this compound is influenced by various environmental factors. For example, it has been suggested that secretion of isoflavones into the rhizosphere is higher during vegetative stages than during reproductive stages in field-grown soybean . GmMaT1 is primarily localized to the endoplasmic reticulum while GmMaT3 is primarily in the cytosol . These two enzymes respond differently to various factors in modifying isoflavone 7- O -glucosides under various stresses .

Biochemische Analyse

Biochemical Properties

Malonyldaidzin plays a crucial role in biochemical reactions, particularly in the context of plant-microbe interactions. It is synthesized through the action of enzymes such as malonyl-CoA:flavonoid acyltransferases, which transfer malonyl groups to isoflavone glucosides. Enzymes like GmMaT2 and GmMaT4 are involved in this process, catalyzing the formation of this compound from daidzin. These enzymes exhibit substrate specificity and are essential for the modification and secretion of isoflavones .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In soybean roots, this compound is secreted into the rhizosphere, where it interacts with rhizobia to facilitate nodulation. This interaction is crucial for the symbiotic relationship between legumes and nitrogen-fixing bacteria. This compound also affects the expression of early nodulation genes, enhancing the formation of root nodules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It is involved in the activation of Nod factor signaling pathways, which are essential for the initiation of nodulation in legumes. The binding of this compound to Nod factor receptors triggers a cascade of gene expression changes, leading to the formation of root nodules. Additionally, this compound may inhibit or activate certain enzymes involved in flavonoid biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable but can degrade under certain conditions. The degradation rate of this compound is higher compared to its precursor, daidzein. Over time, the concentration of this compound in the rhizosphere decreases, which may affect its long-term impact on cellular functions and nodulation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may promote beneficial interactions with rhizobia and enhance nodulation. At higher doses, it may exhibit toxic or adverse effects, potentially inhibiting nodulation or causing other cellular dysfunctions. The threshold effects and toxicity levels of this compound need to be carefully studied to determine its safe and effective dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis and modification of flavonoids. It interacts with enzymes such as chalcone synthase and chalcone reductase, which are part of the central flavonoid biosynthesis pathway. This compound also affects the metabolic flux of isoflavones, influencing the levels of various metabolites in the plant .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound from the site of synthesis to the rhizosphere, where it interacts with rhizobia. The localization and accumulation of this compound in specific tissues are crucial for its biological functions .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as vacuoles and root hairs. The targeting signals and post-translational modifications of this compound direct it to these compartments, where it exerts its activity. The subcellular localization of this compound is essential for its role in nodulation and other cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6"-O-Malonyldaidzin umfasst die Glykosylierung von Daidzein zur Bildung von Daidzin, gefolgt von der Malonylierung. Die Glykosylierungsreaktion wird durch Glykosyltransferasen katalysiert, die ein Glucosemolekül an Daidzein binden. Die anschließende Malonylierung wird durch Malonyltransferasen katalysiert, die eine Malonylgruppe an den Glucoseanteil binden .

Industrielle Produktionsmethoden: Die industrielle Produktion von 6"-O-Malonyldaidzin erfolgt in der Regel durch Extraktion aus Sojabohnensamen. Der Prozess umfasst die Isolierung von Isoflavonen aus Sojabohnen mithilfe chromatographischer Verfahren, gefolgt von der Reinigung, um die gewünschte Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6"-O-Malonyldaidzin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder enzymatische Bedingungen können 6"-O-Malonyldaidzin hydrolysieren, wodurch Daidzein und Malonsäure freigesetzt werden.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können die Verbindung oxidieren, was zur Bildung von Chinonen führt.

Hauptprodukte:

Hydrolyse: Daidzein und Malonsäure.

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Reduzierte Formen der Verbindung mit veränderten funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

6"-O-Malonyldaidzin ist unter den Isoflavonen aufgrund seiner Malonylgruppe einzigartig, die seine Löslichkeit und Stabilität erhöht. Zu ähnlichen Verbindungen gehören:

6"-O-Malonylgenistin: Ein weiteres malonyliertes Isoflavon mit ähnlichen Eigenschaften.

Daidzin: Die nicht-malonylierte Form von 6"-O-Malonyldaidzin.

Genistin: Ein Isoflavonglykosid, das Daidzin ähnelt, aber von Genistein abgeleitet ist

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren biologischen Aktivitäten und ihrer Stabilität, was die einzigartigen Eigenschaften von 6"-O-Malonyldaidzin hervorhebt.

Eigenschaften

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)/t17-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMHWSVSZKYBT-ASDZUOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319060 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124590-31-4 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124590-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonyldaidzin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124590314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONYLDAIDZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CE6OWE7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Malonyldaidzin?

A1: this compound is a malonylglucoside isoflavone primarily found in soybeans (Glycine max). It is a conjugate of daidzin, another soybean isoflavone, with a malonyl group attached to the sugar moiety.

Q2: What is the chemical structure of this compound?

A2: this compound is a conjugate of daidzein with glucose and malonic acid. While the provided articles do not offer a specific molecular structure, they do confirm its identity through techniques such as HPLC-ESI-MSn, NMR, UV, and IR. []

Q3: How is this compound biosynthesized in soybeans?

A3: this compound biosynthesis involves several key enzymes in the isoflavonoid pathway: * GmMaT2: This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA to daidzin, forming this compound. Overexpression of GmMaT2 in soybean hairy roots leads to increased levels of this compound. [] * GmIMaT1 and GmIMaT3: These recently discovered enzymes also contribute to this compound biosynthesis by transferring malonyl groups to isoflavone glucosides. Overexpression or knockdown of these enzymes distinctly influences this compound levels. []

Q4: Which factors impact this compound levels in soybean products?

A4: Multiple factors influence this compound content: * Soybean Variety: Different soybean varieties exhibit varied isoflavone profiles. Some studies highlight that American soybean varieties generally have higher this compound levels compared to Japanese varieties. [, ] * Crop Year and Location: Environmental conditions during the growing season, including temperature, rainfall, and location, can significantly impact isoflavone concentrations. [, , ] * Germination: During germination, this compound levels tend to decrease in the radicles while increasing in the cotyledons. [, ] * Processing Techniques: Food processing methods significantly alter isoflavone profiles. For instance, heat treatments used in tempeh, soymilk, and tofu production can decrease this compound concentrations. [, , ] * Elicitors: Treatment with elicitors like salicylic acid and methyl jasmonate can significantly enhance isoflavone production in soybean sprouts, including this compound. [, , ] * Stress Conditions: Exposure to abiotic stresses such as strontium can influence this compound levels in soybean. [, , ]

Q5: How bioavailable is this compound compared to its aglycone form, daidzein?

A5: Research indicates that this compound, a conjugated form of daidzein, has significantly lower bioavailability compared to its aglycone counterpart. [] This difference in bioavailability is likely due to the malonyl group, which can affect absorption and metabolism.

Q6: How is this compound metabolized in the body?

A6: While detailed metabolic pathways for this compound were not provided in the papers, it's likely hydrolyzed in the digestive system to daidzein by enzymes like β-glucosidases. [, ] Further metabolism of daidzein then occurs, resulting in various metabolites.

Q7: How is this compound analyzed and quantified?

A7: High-performance liquid chromatography (HPLC) is the primary technique for analyzing and quantifying this compound in soybean and soy-based products. [, , , , ] This method often employs reversed-phase C18 columns and ultraviolet (UV) detection for separation and quantification.

Q8: What are the challenges in analyzing this compound?

A8: this compound's thermal instability poses a challenge during analysis, as it can convert into other isoflavone forms upon heating. [] Accurate quantification necessitates careful control of extraction and analytical conditions to minimize degradation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.